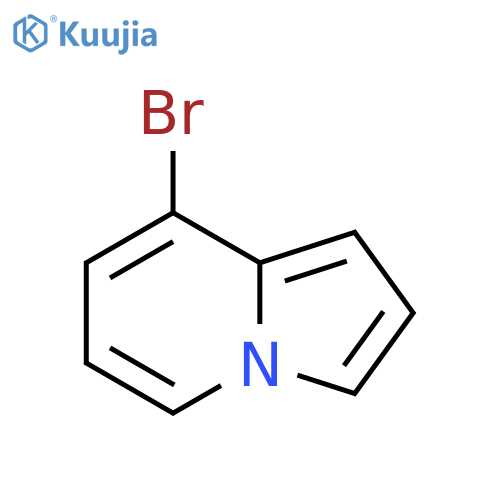

Cas no 1538937-99-3 (8-Bromo-indolizine)

8-Bromo-indolizine 化学的及び物理的性質

名前と識別子

-

- 8-Bromo-indolizine

- 8-Bromoindolizine

- SB33857

- CS-0341595

- F75883

- 1538937-99-3

-

- MDL: MFCD31693586

- インチ: 1S/C8H6BrN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H

- InChIKey: HUNXADWIXNMRBI-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CN2C=CC=C21

計算された属性

- せいみつぶんしりょう: 194.96836 g/mol

- どういたいしつりょう: 194.96836 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 4.4

- ぶんしりょう: 196.04

- 疎水性パラメータ計算基準値(XlogP): 3.2

8-Bromo-indolizine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0871-5g |

8-Bromo-indolizine |

1538937-99-3 | 96% | 5g |

¥69934.03 | 2025-01-21 | |

| Ambeed | A288135-100mg |

8-Bromoindolizine |

1538937-99-3 | 95% | 100mg |

$240.0 | 2025-02-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0871-5g |

8-Bromo-indolizine |

1538937-99-3 | 96% | 5g |

49864.89CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0871-1g |

8-Bromo-indolizine |

1538937-99-3 | 96% | 1g |

13399.07CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0871-50mg |

8-Bromo-indolizine |

1538937-99-3 | 96% | 50mg |

1636.72CNY | 2021-05-08 | |

| 1PlusChem | 1P01K49O-100mg |

8-Bromo-indolizine |

1538937-99-3 | 95% | 100mg |

$192.00 | 2024-06-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSM585-100mg |

8-bromoindolizine |

1538937-99-3 | 95% | 100mg |

¥2038.0 | 2024-04-24 | |

| eNovation Chemicals LLC | D969054-5g |

8-Bromo-indolizine |

1538937-99-3 | 95% | 5g |

$7705 | 2025-02-20 | |

| eNovation Chemicals LLC | D969054-1g |

8-Bromo-indolizine |

1538937-99-3 | 95% | 1g |

$2105 | 2025-02-20 | |

| eNovation Chemicals LLC | D969054-250mg |

8-Bromo-indolizine |

1538937-99-3 | 95% | 250mg |

$890 | 2025-02-28 |

8-Bromo-indolizine 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

8-Bromo-indolizineに関する追加情報

8-Bromo-indolizine(1538937-99-3)に関する最新研究動向

近年、8-Bromo-indolizine(CAS番号:1538937-99-3)は、医薬品開発や有機合成化学の分野で注目を集めている重要な中間体です。本化合物は、その特異な構造と反応性から、多様な生物活性化合物の合成に応用可能なため、研究が活発に行われています。本稿では、この化合物に関する最新の研究動向をまとめ、その潜在的な応用可能性について考察します。

2023年に発表された研究によると、8-Bromo-indolizineは、抗癌剤候補化合物の合成において重要な役割を果たすことが明らかになりました。特に、分子内の臭素原子が求核置換反応を受けやすい特性を利用し、多様な誘導体を効率的に合成できる点が高く評価されています。ある研究チームは、この化合物を出発物質として用い、新規チロシンキナーゼ阻害剤の開発に成功したと報告しています。

合成方法の進展も注目すべき点です。最近開発されたマイクロ波照射を利用した合成法では、従来法に比べて反応時間を大幅に短縮しつつ、収率を向上させることに成功しています。この技術革新により、8-Bromo-indolizineの大量合成が可能になり、創薬研究における利用がさらに促進されると期待されています。

構造活性相関(SAR)研究においても新たな知見が得られています。8位の臭素原子を他のハロゲンや官能基で置換した場合の生物活性の変化が系統的に調査され、特定の標的タンパク質に対する結合親和性が明らかになりました。これらのデータは、コンピュータ支援創薬(CADD)におけるリード化合物の最適化に重要な情報を提供しています。

安全性評価に関する研究では、8-Bromo-indolizineの急性毒性プロファイルが詳細に調査されました。in vitro試験の結果、この化合物自体は中程度の細胞毒性を示すものの、適切な構造修飾により安全性を向上させられる可能性が示唆されています。代謝安定性試験では、肝ミクロソームにおける比較的良好な安定性が確認されました。

今後の展望として、8-Bromo-indolizineを基本骨格とする新規化合物ライブラリーの構築が複数の研究機関で進められています。特に、組み合わせ化学の手法を適用することで、多様な生物活性を有する化合物群を効率的に探索する試みが行われています。また、プロテオリシスターゲティングキメラ(PROTAC)技術との組み合わせによる新規創薬アプローチも提案されており、今後の発展が期待されます。

まとめると、8-Bromo-indolizine(1538937-99-3)は、その特異な化学的特性と多様な応用可能性から、創薬研究において重要な位置を占めつつあります。最新の研究動向を踏まえると、この化合物を基盤とした新規治療薬の開発が今後さらに加速すると予想されます。ただし、臨床応用に向けては、さらなる薬理学的評価と安全性試験が必要であることも留意すべき点です。

1538937-99-3 (8-Bromo-indolizine) 関連製品

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)